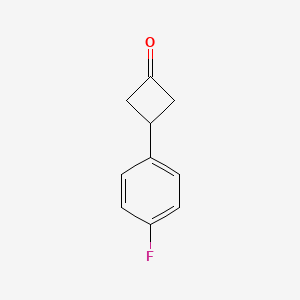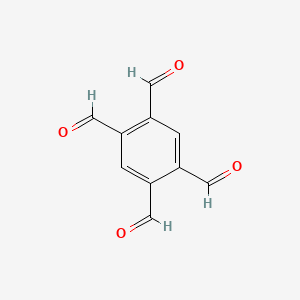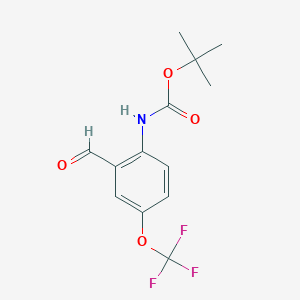
5-(benzyloxy)-1H-indole-3-carbonitrile
概要
説明
5-(Benzyloxy)-1H-indole-3-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzyloxy group at the 5-position and a carbonitrile group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl bromide, and cyanogen bromide.
Formation of 5-(Benzyloxy)indole: Indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 5-(benzyloxy)indole.
Introduction of the Carbonitrile Group: The 5-(benzyloxy)indole is then treated with cyanogen bromide in the presence of a base to introduce the carbonitrile group at the 3-position, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonitrile group can be reduced to form an amine derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated indole derivatives.
科学的研究の応用
5-(Benzyloxy)-1H-indole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe molecule for studying biological processes and interactions, particularly those involving indole derivatives.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-(benzyloxy)-1H-indole-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy and carbonitrile groups can influence the compound’s binding affinity and selectivity for these targets. Additionally, the indole core can participate in π-π stacking interactions and hydrogen bonding, further modulating its activity.
類似化合物との比較
Similar Compounds
5-(Benzyloxy)-1H-indole-3-carboxaldehyde: Similar structure with a carboxaldehyde group instead of a carbonitrile group.
5-(Benzyloxy)-1H-indole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
5-(Benzyloxy)-1H-indole-3-methanol: Similar structure with a hydroxymethyl group instead of a carbonitrile group.
Uniqueness
5-(Benzyloxy)-1H-indole-3-carbonitrile is unique due to the presence of both the benzyloxy and carbonitrile groups, which can impart distinct chemical and biological properties. The carbonitrile group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis. Additionally, the benzyloxy group can enhance the compound’s lipophilicity and influence its interactions with biological targets.
特性
IUPAC Name |
5-phenylmethoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-9-13-10-18-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-8,10,18H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDVYVLUUTYYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467522 | |
| Record name | 5-(Benzyloxy)-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-25-0 | |
| Record name | 5-(Benzyloxy)-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol](/img/structure/B1339055.png)





